(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL
CAS No.: 149715-95-7
Cat. No.: VC14556666
Molecular Formula: C24H20F6N6O2
Molecular Weight: 538.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149715-95-7 |
|---|---|
| Molecular Formula | C24H20F6N6O2 |
| Molecular Weight | 538.4 g/mol |
| IUPAC Name | 2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+ |
| Standard InChI Key | FZEJTXCSLUORDW-FPYGCLRLSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
Introduction
Structural Analysis and Molecular Features
The compound’s structure combines three critical elements:
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A central propan-2-ol core substituted with two 1,2,4-triazole groups.
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A 2,4-difluorophenyl group at the C2 position, enhancing lipophilicity and metabolic stability .
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An (E)-styryl side chain at the C1 position, functionalized with a 2,2,3,3-tetrafluoropropoxy group.
Stereochemical Considerations
The (E) configuration of the styryl double bond imposes rigidity, potentially optimizing interactions with biological targets such as fungal cytochrome P450 enzymes . Computational modeling suggests this geometry reduces steric hindrance, allowing the tetrafluoropropoxy group to occupy hydrophobic binding pockets .
Fluorination Patterns
Fluorine atoms at the 2- and 4-positions of the phenyl ring enhance electron-withdrawing effects, stabilizing the aromatic system and improving membrane permeability . The tetrafluoropropoxy group further increases lipophilicity, as evidenced by logP values of analogous compounds .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves modular steps, as outlined in patent US6977302B2 :
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Triazole Alkylation: Reacting 1,2,4-triazole with a halogenated propan-2-ol intermediate under basic conditions (e.g., NaH/DMF) .
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Styryl Coupling: A Heck reaction between 4-(2,2,3,3-tetrafluoropropoxy)styrylboronic acid and a triazole-containing intermediate, leveraging palladium catalysis .
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Stereochemical Control: Isolation of the (E)-isomer via fractional crystallization or chromatography .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole Alkylation | NaH, DMF, 0°C → RT, 4 h | 78 | |
| Styryl Coupling | Pd(PPh3)4, K2CO3, DME, 80°C, 12h | 65 | |
| Isolation of (E)-Isomer | Ethanol/water crystallization | 92 |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, consistent with crystalline triazole derivatives . No decomposition is observed below 200°C, suggesting suitability for oral formulation .
Biological Activity and Mechanisms
Antifungal Efficacy
In vitro assays against Candida albicans demonstrate a MIC90 of 0.25 µg/mL, surpassing fluconazole (MIC90 = 1 µg/mL) . This enhancement correlates with the tetrafluoropropoxy group’s ability to disrupt fungal membrane ergosterol biosynthesis via lanosterol 14α-demethylase inhibition .
Pharmacokinetic Profile
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Oral Bioavailability: 85% in rodent models, attributed to enhanced intestinal absorption .
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Half-Life: 12–14 hours, reflecting slow hepatic clearance due to fluorine substitution .
Table 2: Comparative Antifungal Activity
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